1,3-DI-TERT-BUTYLBENZENE
1,3-DI-TERT-BUTYLBENZENE
1,3-Di-tert-butylbenzene is an alkylbenzene.
1, 3-Di-tert-butylbenzene belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1, 3-Di-tert-butylbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3-Di-tert-butylbenzene has been detected in multiple biofluids, such as feces and saliva. 1, 3-Di-tert-butylbenzene has been linked to the inborn metabolic disorders including celiac disease.
1, 3-Di-tert-butylbenzene belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1, 3-Di-tert-butylbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3-Di-tert-butylbenzene has been detected in multiple biofluids, such as feces and saliva. 1, 3-Di-tert-butylbenzene has been linked to the inborn metabolic disorders including celiac disease.
Brand Name:
Vulcanchem
CAS No.:
1014-60-4
VCID:
VC0094130
InChI:
InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
SMILES:
CC(C)(C)C1=CC(=CC=C1)C(C)(C)C
Molecular Formula:
C14H22
Molecular Weight:
190.32 g/mol
1,3-DI-TERT-BUTYLBENZENE
CAS No.: 1014-60-4
Main Products
VCID: VC0094130
Molecular Formula: C14H22
Molecular Weight: 190.32 g/mol
CAS No. | 1014-60-4 |
---|---|
Product Name | 1,3-DI-TERT-BUTYLBENZENE |
Molecular Formula | C14H22 |
Molecular Weight | 190.32 g/mol |
IUPAC Name | 1,3-ditert-butylbenzene |
Standard InChI | InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 |
Standard InChIKey | ILNDSSCEZZFNGE-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC=C1)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)C(C)(C)C |
Description | 1,3-Di-tert-butylbenzene is an alkylbenzene. 1, 3-Di-tert-butylbenzene belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1, 3-Di-tert-butylbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3-Di-tert-butylbenzene has been detected in multiple biofluids, such as feces and saliva. 1, 3-Di-tert-butylbenzene has been linked to the inborn metabolic disorders including celiac disease. |
PubChem Compound | 136810 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume